Tert-butyl (2-oxoazepan-3-yl)carbamate
Description
Significance of Carbamate (B1207046) Derivatives in Advanced Organic Synthesis
Carbamate derivatives, which feature the -NHC(O)O- linkage, are a cornerstone of modern organic and medicinal chemistry. nih.gov Their structure, an amalgam of an amide and an ester, confers considerable chemical and proteolytic stability. This robustness is a key reason for their extensive use as a structural motif in many approved drugs. nih.gov
In the field of drug design, carbamates are frequently utilized as bioisosteres of peptide bonds. This substitution can enhance a molecule's resistance to enzymatic degradation and improve its ability to cross cell membranes. nih.gov Beyond their role in pharmaceuticals, carbamates are crucial intermediates in the synthesis of polymers, such as polyurethanes, and can be engineered into prodrugs, designed for controlled release of an active substance within the body. nih.gov
Role of the tert-Butyl Carbamate Moiety as a Protecting Group and Synthetic Handle
Within the family of carbamates, the tert-butoxycarbonyl group, universally known as the Boc group, is one of the most widely employed protecting groups for amines. organic-chemistry.org Its popularity is due to a near-perfect balance of stability and controlled lability. The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under mild conditions, a process that is both efficient and high-yielding. organic-chemistry.org
Once in place, the Boc group is inert to a vast array of reagents, particularly bases and nucleophiles, which allows chemists to perform reactions elsewhere on a complex molecule without disturbing the protected amine. organic-chemistry.org The removal of the Boc group is achieved under specific anhydrous acidic conditions, commonly with trifluoroacetic acid (TFA). This deprotection proceeds via a stable tertiary carbocation, releasing the free amine along with volatile byproducts (isobutylene and carbon dioxide). This reliable and clean introduction and removal make the Boc group an essential tool in multistep organic synthesis, especially in the construction of peptides and pharmaceutical agents. organic-chemistry.org
Overview of Azepanone Scaffolds in Chemical Research
The azepanone framework is a seven-membered heterocyclic lactam that is considered a "privileged scaffold" in medicinal chemistry. chemenu.com This structural motif is present in a variety of natural products and synthetic molecules that exhibit significant biological activity. While the synthesis of five- and six-membered rings is often straightforward, the construction of medium-sized rings like azepanone presents greater synthetic challenges, necessitating the development of sophisticated chemical methods. nih.gov
Key strategies for synthesizing the azepanone core include cycloaddition reactions, such as the (4+3) annulation between an azadiene and a donor-acceptor cyclopropane (B1198618), and various ring-expansion methodologies. nih.gov The inherent conformational flexibility of the seven-membered ring allows it to present attached functional groups in a three-dimensional space that can be optimized for binding to biological targets, making azepanone derivatives potent enzyme inhibitors and valuable leads in drug discovery programs. chemenu.com
Contextualizing Tert-butyl (2-oxoazepan-3-yl)carbamate within Contemporary Chemical Literature
This compound, particularly its (R)-enantiomer (CAS No. 106691-72-9), is a molecule that embodies the principles discussed above. chemable.netbldpharm.com It features a chiral azepanone ring with a synthetically crucial Boc-protected amine at the C-3 position. This strategic combination of features makes it a valuable chiral building block for use in asymmetric synthesis. bldpharm.com
While this compound is not an end-product therapeutic agent, it is recognized in the chemical literature and by commercial suppliers as a key intermediate. bldpharm.com Its structure, containing a stereocenter and orthogonally protected functional groups, is primed for further elaboration. Synthetic chemists can utilize this building block by selectively modifying other parts of the molecule, later removing the Boc group to reveal the amine for subsequent reactions, thereby constructing more complex and potentially bioactive target molecules. google.com Its availability underscores its utility as a reliable starting material in pharmaceutical research and development. bldpharm.com
Detailed Compound Data
The fundamental chemical properties and identifiers for this compound are summarized in the table below.
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | tert-butyl N-[(3R)-2-oxoazepan-3-yl]carbamate | chemenu.com |
| CAS Number | 106691-72-9 ((R)-enantiomer) | chemable.netbldpharm.com |
| Molecular Formula | C₁₁H₂₀N₂O₃ | chemable.netuni.lu |
| Molecular Weight | 228.29 g/mol | chemable.net |
| Monoisotopic Mass | 228.1474 Da | uni.lu |
| Predicted XlogP | 1.2 | uni.lu |
Research Findings on Synthetic Utility
The value of this compound in research is derived from the well-established chemistry of its two primary components: the Boc-protected amine and the azepanone nucleus.
Boc Group Manipulation
The Boc protecting group is central to the synthetic utility of this molecule, allowing for precisely controlled reaction sequences.
| Transformation | Typical Reagents and Conditions | Key Features |
|---|---|---|
| Boc Protection (Amines) | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃, Et₃N, DMAP), Solvent (e.g., THF, Dioxane, Acetonitrile (B52724), Water), Room Temperature. | Offers high yields, mild reaction conditions, and excellent chemoselectivity for amino groups. organic-chemistry.org |
| Boc Deprotection | Strong anhydrous acid (e.g., Trifluoroacetic acid (TFA), HCl in Dioxane), Solvent (e.g., Dichloromethane (B109758) (DCM)), Room Temperature. | Results in a clean reaction with volatile byproducts, and is orthogonal to base-labile protecting groups like Fmoc. organic-chemistry.org |
Synthesis of the Azepanone Core
The creation of the seven-membered azepanone ring is a key area of research, with several effective methods reported in the literature.
Cycloaddition Reactions: Convergent strategies such as the (4+3) annulation provide a powerful route to this scaffold. The Lewis acid-catalyzed reaction of a donor-acceptor cyclopropane with a 2-aza-1,3-diene can produce highly functionalized azepanones with excellent stereocontrol. nih.gov The development of asymmetric variants of these reactions allows for the synthesis of enantiomerically pure products. nih.gov
Catalytic Hydrogenation: A more traditional approach involves the reduction of a substituted pyridine (B92270) precursor. Catalysts like Platinum(IV) oxide (PtO₂) or Rhodium(III) oxide (Rh₂O₃) under a hydrogen atmosphere can reduce the aromatic ring to form the saturated heterocycle. rsc.orgresearchgate.net The reaction conditions, including the choice of solvent and catalyst, must be carefully selected to be compatible with other functional groups present on the molecule, such as the acid-sensitive Boc group. rsc.orgresearchgate.netnih.gov
The existence of robust synthetic routes to both the Boc-protected amine and the chiral azepanone core solidifies the role of this compound as a reliable and versatile intermediate for the synthesis of complex molecular targets.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-oxoazepan-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-6-4-5-7-12-9(8)14/h8H,4-7H2,1-3H3,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKNKAUJTJFUMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373518 | |
| Record name | tert-Butyl (2-oxoazepan-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179686-45-4 | |
| Record name | tert-Butyl (2-oxoazepan-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(2-oxoazepan-3-yl)carbamate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Tert Butyl 2 Oxoazepan 3 Yl Carbamate
Classical Carbamate (B1207046) Formation Strategies Applied to Azepanones
The introduction of a tert-butoxycarbonyl (Boc) protecting group onto the 3-amino position of 2-oxoazepane (also known as 3-amino-ε-caprolactam) represents a direct and common approach to the target molecule. This transformation can be achieved through several well-established methods for carbamate formation.
Direct Acylation Approaches
Direct acylation of the primary amine in 3-aminoazepan-2-one (B99726) is the most straightforward method for the synthesis of tert-butyl (2-oxoazepan-3-yl)carbamate. The reagent of choice for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reagent is widely used for the Boc-protection of amines due to its high reactivity and the benign nature of its byproducts (tert-butanol and carbon dioxide). bzchemicals.comwikipedia.org
The reaction is typically carried out in the presence of a base to neutralize the acidic proton of the amine and facilitate the nucleophilic attack on the Boc₂O. Common bases include triethylamine (B128534) (Et₃N) or 4-(dimethylamino)pyridine (DMAP), the latter often used in catalytic amounts. bzchemicals.comrsc.org The choice of solvent can vary, with dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) being common options. The reaction generally proceeds at room temperature to provide the desired N-Boc protected lactam in high yield.
A typical reaction protocol is outlined in the table below:
| Reactants | Reagents | Solvent | Conditions | Product |
| 3-Aminoazepan-2-one | Di-tert-butyl dicarbonate, Triethylamine | Dichloromethane | Room temperature, 12-24 h | This compound |
The chemoselectivity of this reaction is generally high, with the primary amine being significantly more nucleophilic than the amide nitrogen within the lactam ring, thus preventing side reactions at the amide position.
Isocyanate-Based Syntheses
An alternative, albeit less direct, route to this compound involves the in-situ or pre-formation of an isocyanate intermediate from 3-aminoazepan-2-one, followed by trapping with tert-butanol. The formation of isocyanates from primary amines can be achieved using phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or diphosgene. mdpi.com This method, however, requires careful handling due to the high toxicity of phosgene and its derivatives.
The reaction of 3-aminoazepan-2-one with a phosgene equivalent in the presence of a non-nucleophilic base would yield 3-isocyanatoazepan-2-one. This intermediate can then be reacted with tert-butanol, often in the presence of a suitable catalyst, to form the desired tert-butyl carbamate. orgsyn.org
Another phosgene-free method for isocyanate generation is the Curtius rearrangement of an acyl azide. organic-chemistry.org While this is more commonly applied to carboxylic acids, it represents a potential, though more convoluted, pathway if a suitable carboxylic acid precursor to 3-aminoazepan-2-one is available.
The thermal decomposition of other carbamates to generate isocyanates is also a known process, though this is generally a higher temperature, gas-phase reaction and may not be suitable for this particular substrate. mdpi.comresearchgate.net
Cyclization Reactions for the Formation of the 2-Oxoazepane Ring System Precursors
Instead of forming the carbamate on a pre-formed lactam, an alternative strategy involves constructing the 2-oxoazepane ring from an acyclic precursor that already contains the N-Boc protected amino group. This approach can be advantageous for controlling stereochemistry and introducing other points of diversity.
Ring-Closing Metathesis Strategies
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of cyclic structures, including lactams. thieme-connect.de To synthesize a precursor for this compound via RCM, a diene substrate with the appropriate substitution pattern is required.
A plausible precursor would be an N-allyl-N-(pent-4-enoyl)-protected aminopropenoate derivative. The RCM of such a diene, catalyzed by a ruthenium-based catalyst such as Grubbs' first or second-generation catalyst, would lead to the formation of a dehydroazepanone ring. lookchem.comresearchgate.net Subsequent reduction of the double bond would yield the saturated 2-oxoazepane ring system.
A general representation of this approach is as follows:
| Precursor | Catalyst | Solvent | Conditions | Product |
| Acyclic diene with N-Boc amino functionality | Grubbs' Catalyst (e.g., Grubbs II) | Dichloromethane or Toluene | Reflux | Dihydroazepinone derivative |
The success of this strategy is dependent on the efficient synthesis of the acyclic diene precursor. This could be achieved through standard peptide coupling and allylation reactions from a suitable amino acid derivative. The tolerance of the Grubbs' catalysts to various functional groups, including carbamates and amides, makes this a viable approach. lookchem.com
Intramolecular Amidation/Lactamization Approaches
The formation of the 2-oxoazepane ring can also be achieved through intramolecular amidation, or lactamization, of a linear amino acid precursor. For the synthesis of this compound, this would involve the cyclization of a suitably activated derivative of 6-amino-3-(tert-butoxycarbonylamino)hexanoic acid.
The linear precursor could be synthesized from a chiral starting material, allowing for the stereoselective synthesis of the final product. The key cyclization step would require activation of the carboxylic acid, for example, as an active ester or an acid chloride, followed by treatment with a base to promote the intramolecular nucleophilic attack of the terminal amine.
A study by Feng et al. has described the synthesis of chiral 3-aminoazepanes from ketone precursors using a transaminase-based biocatalytic approach, highlighting the interest in stereocontrolled routes to this scaffold. rsc.org Furthermore, the synthesis of quaternary α,α-2-oxoazepane α-amino acids has been reported via the rearrangement of ornithine-derived β-lactams, demonstrating an intramolecular ring-opening and closure sequence to form the seven-membered lactam ring. nih.govresearchgate.net
Multi-Step Linear Synthetic Sequences towards this compound
A complete linear synthesis of this compound would likely involve a combination of the strategies discussed above. A plausible, albeit hypothetical, multi-step sequence could commence from a readily available chiral starting material to ensure enantiomeric purity of the final product.
One potential route could start from a protected L-lysine derivative. L-lysine already possesses the required carbon backbone and amino functionalities at the 2- and 6-positions.
A proposed synthetic sequence is as follows:
Protection: Differentially protect the two amino groups of L-lysine. For instance, the α-amino group could be protected with a Cbz group and the ε-amino group with a Boc group.
Homologation: Extend the carbon chain by one carbon at the carboxylic acid terminus. This could be achieved via an Arndt-Eistert homologation or a related methodology.
Deprotection and Cyclization: Selectively deprotect the ε-amino group and then activate the carboxylic acid to induce intramolecular lactamization, forming the N-Cbz protected 3-aminoazepan-2-one.
Final Deprotection and Protection: Remove the Cbz group from the 3-amino position via hydrogenolysis and subsequently introduce the Boc group using di-tert-butyl dicarbonate as described in section 2.1.1.
This multi-step approach, while longer, offers greater control over the stereochemistry at the C3 position of the azepanone ring, which is often a critical consideration in medicinal chemistry applications. Such chemoenzymatic and multi-step cascade reactions are increasingly being explored for the synthesis of chiral cyclic amines. rsc.orgunizar.esnih.gov
Convergent Synthetic Pathways for this compound
While specific literature detailing a convergent synthesis exclusively for this compound is not prevalent, a plausible convergent route can be conceptualized based on established lactam formation chemistries. Such a pathway would diverge from linear approaches that typically start with functionalizing a pre-existing ε-caprolactam ring or cyclizing a lysine (B10760008) derivative.
A hypothetical convergent approach could involve two key fragments:
A protected amino-aldehyde or amino-ester derivative: This fragment would contain the chiral center with the tert-butoxycarbonyl (Boc) protected amine.
A five-carbon chain with terminal reactive groups: This fragment would be designed to react with the first fragment to form the seven-membered ring.
For instance, a strategy analogous to the Rh-catalyzed enantioselective synthesis of γ-lactams could be adapted. In such a reaction, a sulfonamide-tethered cyclobutanone (B123998) and a 1,3-diene are combined to form the lactam ring with a new quaternary center. nih.gov Adapting this logic, a fragment containing the Boc-protected amine could be coupled with a suitable C5 synthon in a transition-metal-catalyzed cyclization reaction to construct the azepan-2-one (B1668282) ring in a convergent manner. This method would involve the cleavage of C-C and N-S bonds and the formation of new C-N bonds, offering a novel, albeit theoretical, convergent entry to this class of compounds. nih.gov
Optimization of Reaction Conditions and Yields in the Synthesis of this compound
Optimizing reaction conditions is crucial for maximizing yield, purity, and cost-effectiveness in chemical synthesis. For a molecule like this compound, optimization would focus on several key areas.
Catalyst Development and Screening
The synthesis of the azepanone (or ε-caprolactam) core and the installation of the carbamate group can be subject to catalytic control.
Lactam Ring Formation: The formation of the ε-caprolactam ring from cyclohexanone (B45756) oxime, known as the Beckmann rearrangement, is traditionally catalyzed by strong acids. However, research has focused on developing heterogeneous catalysts to create a more environmentally friendly process. rwth-aachen.de Materials such as Nb-incorporated mesoporous molecular sieves (Nb-MCM-41, Nb-SBA-15) and zeolites (Nb-Beta) have been investigated for the vapor-phase Beckmann rearrangement. rwth-aachen.de For liquid-phase rearrangements, acidic ionic liquid-zinc chloride (IL-ZnCl2) systems have been shown to give yields of ε-caprolactam up to 94.9%. researchgate.net
C-H Amination: Modern approaches to lactam synthesis involve direct C-H activation and amination. Palladium(II) catalysts, in combination with oxidants like CuCl2 and additives such as AgOAc, have been developed for the intramolecular amination of sp3 C-H bonds to furnish γ- and δ-lactams, a strategy that could be extended to the seven-membered azepanone ring. researchgate.net
Carbamate Formation: While the introduction of a Boc group often does not require catalysis, certain amination reactions to form the precursor amine can be catalyzed. For example, a gold and silver co-catalyzed allylic amination has been demonstrated using tert-butyl carbamate as the nitrogen source. researchgate.net
A screening process for synthesizing this compound would involve evaluating various Lewis and Brønsted acids for the Beckmann rearrangement or screening a panel of transition metal catalysts (e.g., Pd, Rh, Cu) for direct C-H amination approaches.
Solvent Effects and Reaction Kinetics
The choice of solvent can profoundly impact reaction yield and selectivity. In the synthesis of simple carbamates like tert-butyl carbamate, the yield is markedly affected by the solvent. Aprotic solvents such as benzene (B151609) or methylene (B1212753) chloride have been found to give superior yields compared to other solvents. orgsyn.org Traces of moisture can also act as a catalyst in this type of reaction. orgsyn.org
For the synthesis of the target molecule, a solvent must be chosen that can dissolve the starting materials without interfering with the reaction. The kinetics of the reaction, such as the rate of carbamate formation or ring cyclization, would be studied to determine the optimal reaction time and temperature. For instance, in the synthesis of tert-butyl carbamate, a reaction time of 3-4 hours is generally sufficient, though allowing the reaction to proceed overnight can slightly increase the yield. orgsyn.org The temperature often has little effect on the yield within a certain range (e.g., 20–50°C), although side reactions can occur at higher temperatures. orgsyn.org
Phase Transfer Catalysis in Synthesis
Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic). wikipedia.org This is achieved by a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports one reactant across the phase boundary to react with the other. wikipedia.org PTC offers advantages such as the use of inexpensive solvents like water, milder reaction conditions, and simplified workup procedures. wikipedia.org
In the context of synthesizing substituted carbamates, PTC is particularly useful for alkylation reactions. A Chinese patent describes the synthesis of a related N-Boc protected amino acid derivative where an alkylation step is performed under PTC conditions. google.com The reaction utilizes tetrabutylammonium (B224687) bromide ((n-Bu)₄N⁺Br⁻) as the phase transfer catalyst to facilitate the reaction between the carbamate substrate in an organic solvent (ethyl acetate) and potassium hydroxide (B78521) in the aqueous phase. google.com
The table below outlines representative conditions from this PTC-mediated alkylation, which could be adapted for modifications of this compound or its precursors.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Substrate | (R)-[1-(hydroxymethyl)...]-carbamate | (R)-[1-(hydroxymethyl)...]-carbamate | (R)-[1-(hydroxymethyl)...]-carbamate |
| Solvent | Ethyl Acetate | Ethyl Acetate | Ethyl Acetate |
| PT Catalyst | Tetrabutylammonium bromide | Tetrabutylammonium bromide | Tetrabutylammonium bromide |
| Base | 50% KOH Solution | 50% KOH Solution | 50% KOH Solution |
| Temperature | 15-20°C | 0-5°C | 5-10°C |
| Yield | 95% | 92.4% | 97% |
Data adapted from a PTC alkylation of a related tert-butyl carbamate derivative. google.com
Biocatalytic Approaches to Carbamate Synthesis Relevant to Azepanones
Biocatalysis leverages enzymes to perform chemical transformations, often with high stereo- and regioselectivity under mild, environmentally benign conditions. While a direct enzymatic synthesis of this compound is not documented, biocatalytic methods are highly relevant for the stereoselective synthesis of both the chiral amine precursor and the lactam ring.
Enzymatic Synthesis of Chiral Amines: The chiral 3-amino group is a key feature of the target molecule. Amino acid dehydrogenases are enzymes capable of the reductive amination of α-keto acids to produce chiral α-amino acids with very high enantioselectivity. mdpi.com This method is highly effective as the keto acid substrates are often soluble in aqueous systems, and the required NADH cofactor can be regenerated in situ using a secondary enzyme system, such as formate (B1220265) dehydrogenase. mdpi.com This approach could be used to synthesize the chiral amino acid precursor to the azepanone.
Biocatalytic Lactam Formation: Enzymes can also be used to construct the lactam ring itself. Recent research has demonstrated that engineered myoglobin (B1173299) variants can catalyze the intramolecular C-H amidation of dioxazolones to produce β-, γ-, and δ-lactams with excellent enantioselectivity (up to 99% ee). nih.gov This C-H activation strategy proceeds via a stepwise hydrogen atom abstraction and radical rebound mechanism. nih.gov Extending this methodology to suitable precursors could provide a direct biocatalytic route to chiral azepanones. The generality of this myoglobin catalyst has been demonstrated for lactams of various ring sizes. nih.gov
The table below summarizes the results for myoglobin-catalyzed synthesis of different lactam rings, illustrating the potential of biocatalysis in this area.
| Lactam Ring Size | Substrate | Product Yield | Enantiomeric Excess (ee) |
|---|---|---|---|
| δ-Lactam (6-membered) | 5c | 78% | 99% |
| δ-Lactam (6-membered) | 5d | 93% | 99% |
| δ-Lactam (6-membered) | 5e | 45% | 90% |
| δ-Lactam (6-membered) | 5f | 71% | 98% |
Data from myoglobin-catalyzed C-H amidation for the synthesis of δ-lactams. nih.gov
These biocatalytic strategies represent cutting-edge approaches that could be applied to develop a green and highly selective synthesis for this compound and other functionalized azepanones. rsc.org
Stereochemical Aspects and Chiral Synthesis of Tert Butyl 2 Oxoazepan 3 Yl Carbamate
Enantioselective Synthetic Routes to (R)- and (S)-Tert-butyl (2-oxoazepan-3-yl)carbamate
The direct, enantioselective synthesis of tert-butyl (2-oxoazepan-3-yl)carbamate is a primary goal for efficient drug development. Methodologies leveraging chiral auxiliaries and asymmetric catalysis have been investigated to establish the C3 stereocenter with high fidelity.
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting chirality to a prochiral substrate to direct the stereochemical outcome of a reaction. One of the most well-established strategies involves the use of oxazolidinone auxiliaries, famously known as Evans auxiliaries. nih.gov These are typically derived from readily available chiral amino alcohols.
In a hypothetical application to the synthesis of the azepanone core, an N-acylated Evans oxazolidinone could be employed. The synthetic sequence would involve the formation of an enolate, which then undergoes a diastereoselective reaction, for instance, with an electrophilic nitrogen source. The steric hindrance provided by the substituent on the chiral auxiliary effectively blocks one face of the enolate, leading to a highly selective reaction. Subsequent removal of the auxiliary would yield the enantiomerically enriched 3-aminoazepan-2-one (B99726) precursor, which can then be protected with a tert-butoxycarbonyl (Boc) group to afford the target compound.
Another notable chiral auxiliary is pseudoephenamine, which has demonstrated remarkable stereocontrol in alkylation reactions, including those that form quaternary carbon centers. nih.gov Amides derived from pseudoephenamine are often crystalline, which can facilitate purification and analysis. nih.gov While direct application to the synthesis of 3-amino-azepan-2-one is not extensively documented, the principles of its use in directing alkylations could be adapted for this purpose.
The general efficacy of chiral auxiliaries is highlighted in various complex syntheses. For example, the Evans' chiral auxiliary has been instrumental in the stereoselective synthesis of non-proteinogenic α-amino acids and dipeptides via chiral β-lactam intermediates. nih.gov This underscores the potential of such auxiliaries in controlling stereochemistry in cyclic amino acid precursors like the target azepanone.
| Chiral Auxiliary Type | General Principle | Potential Application to Azepanone Synthesis | Key Research Findings (General) |
| Evans Oxazolidinones | Diastereoselective enolate reactions (e.g., alkylation, amination). nih.gov | Diastereoselective introduction of an amino group precursor at the C3 position of an azepanone precursor. | High diastereoselectivities achieved in a wide range of asymmetric transformations. orgsyn.org |
| Pseudoephenamine | Diastereoselective alkylation of amide enolates. nih.gov | Could potentially be used to set the C3 stereocenter through a diastereoselective alkylation approach. | Particularly effective for the formation of quaternary stereocenters; derivatives are often crystalline. nih.gov |
| Camphorsultam | Used in various asymmetric reactions, including Michael additions and Claisen rearrangements. wikipedia.org | Could be employed in a Michael addition strategy to introduce the amino functionality diastereoselectively. | Often provides high levels of asymmetric induction. wikipedia.org |
Asymmetric Catalysis in Azepanone Carbamate (B1207046) Formation
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. Various catalytic strategies are conceivable for the synthesis of this compound.
One potential route is the asymmetric hydrogenation of a dehydro-amino lactam precursor. Chiral transition metal catalysts, often based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands, have proven highly effective in the asymmetric hydrogenation of enamides to produce chiral amines. nih.gov The synthesis of the target compound could therefore involve the preparation of a 3-(tert-butoxycarbonylamino)azep-2-en-7-one intermediate, followed by asymmetric hydrogenation to establish the chiral center at C3.
Phase-transfer catalysis is another powerful tool in asymmetric synthesis. Chiral quaternary ammonium (B1175870) salts, often derived from cinchona alkaloids, can mediate enantioselective alkylations. nih.gov For the synthesis of the azepanone core, a glycine-derived Schiff base could be alkylated with a suitable electrophile under phase-transfer conditions, using a chiral catalyst to control the stereochemical outcome of the C-C bond formation that would eventually become part of the lactam ring.
While specific applications of these catalytic methods to the direct synthesis of this compound are not widely reported, the broad success of these strategies in the synthesis of other chiral amino acids and their derivatives suggests their feasibility. nih.govresearchgate.net
Diastereoselective Synthesis of Advanced Intermediates Incorporating the Azepanone Core
The enantiomerically pure this compound is often not the final product but rather a key intermediate that undergoes further functionalization. Diastereoselective reactions on this chiral scaffold are crucial for building more complex molecules with multiple stereocenters.
For instance, the enolate of (R)- or (S)-tert-butyl (2-oxoazepan-3-yl)carbamate can be generated and reacted with various electrophiles. The existing stereocenter at C3, along with the bulky Boc protecting group, can influence the facial selectivity of the incoming electrophile at another position on the ring, for example, at C4 or C7. This substrate-controlled diastereoselectivity is a cornerstone of many synthetic strategies.
While specific examples detailing the diastereoselective functionalization of this particular azepanone are scarce in readily available literature, the principle is well-established in lactam chemistry. The conformational rigidity of the seven-membered ring, although less pronounced than in smaller rings, combined with the steric and electronic influence of the substituents, dictates the stereochemical outcome of subsequent transformations.
Resolution Techniques for Enantiomerically Pure this compound
When an enantioselective synthesis is not feasible or is low-yielding, the resolution of a racemic mixture is a common alternative for obtaining enantiomerically pure compounds.
Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. Lipases are commonly used enzymes for the kinetic resolution of alcohols and esters. nih.govmdpi.com In the context of the target molecule, a racemic precursor, such as 3-amino-ε-caprolactam, could be resolved. For example, an N-acylated derivative could be subjected to enantioselective hydrolysis catalyzed by a lipase.
A notable example is the dynamic kinetic resolution of amino acid amides using a combination of an amino acid amidase and a racemase. Specifically, α-amino-ε-caprolactam racemase has been used in conjunction with stereoselective amidases to produce chiral amino acids. acs.org This approach could theoretically be adapted to produce enantiomerically pure 3-amino-ε-caprolactam, which could then be Boc-protected.
Diastereomeric Salt Formation: A classical resolution method involves reacting the racemic compound with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by crystallization. For the target molecule, the Boc-protecting group would likely need to be removed to free the amine for salt formation with a chiral acid, such as tartaric acid or mandelic acid. After separation of the diastereomeric salts, the resolving agent is removed to yield the pure enantiomers of 3-amino-ε-caprolactam.
Chiral Purity Determination and Stereochemical Assignment Methodologies
Accurate determination of chiral purity (enantiomeric excess) and unambiguous assignment of the absolute stereochemistry are critical for any chiral compound intended for pharmaceutical use.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for determining the enantiomeric excess of a chiral compound. This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown broad applicability for the separation of a variety of chiral compounds, including lactams. mdpi.comsci-hub.se For this compound, a suitable chiral HPLC method would involve screening different CSPs and mobile phase compositions to achieve baseline separation of the (R)- and (S)-enantiomers.
Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful technique for determining the absolute configuration of chiral molecules in solution. researchgate.netnih.gov The experimental VCD spectrum is compared with the theoretically calculated spectra for the (R)- and (S)-enantiomers. A good match between the experimental and one of the calculated spectra allows for an unambiguous assignment of the absolute configuration. researchgate.netnih.gov This method has been successfully applied to various lactones and lactams and could be a valuable tool for the stereochemical analysis of this compound. researchgate.netnih.govwhiterose.ac.uk
Reactivity and Reaction Mechanisms of Tert Butyl 2 Oxoazepan 3 Yl Carbamate
Hydrolytic Cleavage of the Carbamate (B1207046) Moiety in Tert-butyl (2-oxoazepan-3-yl)carbamate
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis. Its popularity stems from its stability under a wide range of conditions, including most nucleophiles and bases, and its facile removal under acidic conditions.
The deprotection of the Boc group in this compound is most frequently achieved through acid-catalyzed hydrolysis. This reaction is typically fast and occurs at room temperature. The mechanism involves the cleavage of the tert-butyl carbamate under anhydrous acidic conditions, which generates a transient tert-butyl cation.
The general mechanism proceeds through the following steps:
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid, which makes the carbonyl carbon more electrophilic.
Cleavage: The C-O bond of the tert-butyl group cleaves to form a stable tert-butyl cation and a carbamic acid intermediate. This step is the rate-determining step.
Decomposition: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine, 3-aminoazepan-2-one (B99726).
A variety of acids and solvent systems can be employed for this transformation, with trifluoroacetic acid (TFA) and hydrochloric acid (HCl) being the most common.
Table 1: Common Reagents for Acid-Catalyzed Boc Deprotection
| Reagent | Typical Conditions | Solvent(s) | Notes |
| Trifluoroacetic Acid (TFA) | 25-50% solution or neat | Dichloromethane (B109758) (DCM) | Very common, volatile byproducts are easily removed. researchgate.netresearchgate.net |
| Hydrochloric Acid (HCl) | 1-4 M solution | Dioxane, Ethyl Acetate, Water | Effective and inexpensive. researchgate.net |
| Sulfuric Acid (H₂SO₄) | Catalytic to stoichiometric amounts | Toluene, Propan-2-ol | Strong acid, can be used for less reactive substrates. nih.gov |
| Lewis Acids (e.g., ZnBr₂) | Excess equivalents | Dichloromethane (DCM) | Milder alternative for acid-sensitive compounds. researchgate.net |
| Solid Acids (e.g., Zeolites) | High temperature, flow reactor | Tetrahydrofuran (B95107) (THF) | Useful for continuous manufacturing processes. rsc.org |
Studies on the kinetics of HCl-catalyzed deprotection of Boc-protected amines have shown that the reaction rate can exhibit a second-order dependence on the acid concentration. nih.gov This suggests a mechanism involving general acid-catalyzed separation of an ion-molecule pair formed from the protonated carbamate. nih.gov
The Boc group is notably stable under most basic and nucleophilic conditions, which is a key feature for its use in orthogonal protection strategies. organic-chemistry.org Standard hydrolysis with aqueous bases like sodium hydroxide (B78521) is generally ineffective. This stability is attributed to the steric hindrance of the tert-butyl group and the delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon.
However, deprotection under specific, strongly basic conditions has been reported for certain substrates. acs.org This method is advantageous when the molecule contains other acid-sensitive functional groups. The reaction is not a simple hydrolysis but proceeds through a different mechanism, likely involving an isocyanate intermediate. acs.org
The proposed mechanism involves:
Deprotonation: A very strong base, such as sodium tert-butoxide, deprotonates the carbamate nitrogen.
Elimination: The resulting anion eliminates tert-butoxide to form an isocyanate intermediate.
Hydrolysis: The isocyanate is then hydrolyzed by water (which can be present in small amounts or added) to the corresponding unstable carbamic acid.
Decarboxylation: The carbamic acid decomposes to the free amine and carbon dioxide. acs.orgmdpi.com
This pathway requires a base strong enough to deprotonate the carbamate; common bases like sodium or potassium hydroxide are typically not effective. acs.org
Nucleophilic Substitution Reactions Involving the Azepanone Ring System
The 2-azepanone ring, a cyclic amide (lactam), is susceptible to nucleophilic attack, primarily at the electrophilic carbonyl carbon. These reactions can lead to ring-opening or modification of the lactam itself.
A primary example of nucleophilic substitution is the ring-opening polymerization of ε-caprolactam, the parent structure of the azepanone ring. wikipedia.org In anionic ring-opening polymerization, a strong nucleophile (like a caprolactamate anion) attacks the carbonyl carbon of a monomer. acs.orgmdpi.com This opens the ring and generates a new nucleophilic site at the end of the growing polymer chain. acs.org While this compound itself might not be a typical monomer for polymerization due to the substituent at the C3 position, strong nucleophiles under harsh conditions could potentially induce a similar ring-opening reaction, yielding a linear amino acid derivative.
Another potential site for nucleophilic substitution is the lactam nitrogen. However, in this compound, this nitrogen is part of an amide and is generally not nucleophilic. Deprotonation with a very strong base could generate a lactam anion, which could then be alkylated or acylated, though this is less common for substituted lactams.
Finally, nucleophilic attack can occur in an intramolecular fashion. If a suitable leaving group were introduced elsewhere on the molecule, an intramolecular nucleophilic substitution could lead to the formation of bicyclic systems. organic-chemistry.org
Electrophilic Functionalization of this compound
Electrophilic functionalization can occur at several positions in the molecule, depending on the reaction conditions. The most common site for such reactions on a lactam ring is the α-carbon (the C3 position in this case).
This α-functionalization typically proceeds through the formation of an enol or enolate intermediate under acidic or basic conditions, respectively. The enolate, being nucleophilic, can then react with various electrophiles. A prominent example is α-halogenation . chemistrysteps.com
Acid-Catalyzed α-Halogenation: In the presence of an acid catalyst, the lactam can tautomerize to its enol form. This enol can then react with a halogen (e.g., Br₂) to introduce a single halogen atom at the α-position. pressbooks.pub Further halogenation is disfavored because the electron-withdrawing halogen atom deactivates the carbonyl group towards further protonation. pressbooks.pub
Base-Promoted α-Halogenation: In the presence of a base, an enolate is formed by deprotonating the α-carbon. This enolate reacts with a halogen. libretexts.org Unlike the acid-catalyzed version, this reaction is often difficult to stop at mono-halogenation because the introduced halogen increases the acidity of the remaining α-protons, leading to rapid subsequent halogenations. pressbooks.publibretexts.org
For this compound, the α-carbon (C3) already bears the carbamate substituent. Therefore, direct electrophilic substitution at this carbon would require cleavage of the C-N bond, which is unlikely. However, functionalization at the other α-carbon (C7) could be possible via enolate formation.
Another potential site is the carbamate nitrogen. While generally unreactive, N-arylation of Boc-amines has been achieved using photoredox nickel catalysis, providing an alternative to traditional palladium-catalyzed methods. organic-chemistry.org
Cycloaddition Chemistry of the 2-Oxoazepane Scaffold (e.g., Diels-Alder Reactivity)
The saturated 2-oxoazepane ring itself is not a suitable diene or dienophile for cycloaddition reactions like the Diels-Alder reaction. However, unsaturated derivatives of the lactam scaffold can readily participate in such transformations. rsc.org
A plausible strategy would involve the conversion of this compound into a corresponding enamide . Enamides are versatile synthons that can participate in various cycloaddition reactions, including [n+m] cycloadditions and pericyclic reactions. nih.govacs.org For instance, an enamide could be formed by introducing a double bond within the azepanone ring (e.g., between C3 and C4, or C6 and C7). This unsaturated lactam could then act as a dienophile in a Diels-Alder reaction. rsc.org
Alternatively, if the enamide contains a diene moiety, it can participate as the diene component. N-dienyl lactams have been prepared and their selectivity in Diels-Alder reactions has been studied, leading to the formation of complex polycyclic systems. acs.org The enamides can be engaged in inverse-electron-demand Diels-Alder reactions or even [2+2] cycloadditions. acs.org Therefore, while the title compound is unreactive in cycloadditions, its unsaturated derivatives represent valuable intermediates for constructing complex molecular architectures.
Table 2: Potential Cycloaddition Reactivity of Azepanone Derivatives
| Derivative Type | Role in Diels-Alder | Potential Product | Reference |
| Enamide (Unsaturated Lactam) | Dienophile | Bicyclic or Tricyclic Lactams | rsc.org |
| N-Dienyl Lactam | Diene | Fused Polycyclic Systems | acs.org |
| Enamide | Diene (Inverse-Demand) | Heterocyclic Systems | acs.org |
Derivatization Strategies for Structural Modification of this compound
This compound serves as a versatile starting material for the synthesis of various structurally modified compounds. Key strategies include modification of the protecting group, the lactam ring, and the substituents.
Deprotection and N-Functionalization: The most straightforward derivatization is the acid-catalyzed removal of the Boc group to yield 3-aminoazepan-2-one. nih.gov The resulting free primary amine is a versatile handle for further functionalization, allowing for the introduction of a wide array of substituents through acylation, alkylation, or sulfonylation reactions.
Reduction of the Lactam Carbonyl: The amide functionality of the azepanone ring can be reduced to a secondary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This would transform the 2-oxoazepane scaffold into a 3-(tert-butoxycarbonylamino)azepane ring system, providing access to a different class of saturated heterocycles.
Ring-Opening: As discussed previously, nucleophilic attack can lead to the opening of the lactam ring. This strategy can be used to synthesize linear γ-amino acid derivatives, which are valuable building blocks in medicinal chemistry. researchgate.net
α-Functionalization: Following deprotection of the amine, the resulting 3-aminoazepan-2-one could potentially be modified at the α-carbon (C3). For example, formation of an imine followed by reaction with nucleophiles could introduce new substituents at this position.
Synthesis of Bioactive Analogues: The 2-azepanone scaffold is present in various biologically active molecules. For instance, a series of 2-azepanone derivatives have been synthesized as potent and selective inhibitors of human tryptase, an enzyme implicated in asthma. nih.gov this compound could serve as a key intermediate in the parallel synthesis of libraries of such compounds for drug discovery. nih.gov
Mechanistic Investigations of Key Transformations of this compound
The reactivity of this compound is primarily centered around the transformations of the tert-butyloxycarbonyl (Boc) protecting group and the lactam ring. Mechanistic investigations into these transformations are crucial for optimizing reaction conditions and developing novel synthetic methodologies. The key transformations include acid-catalyzed deprotection and base-mediated reactions.
Acid-Catalyzed Deprotection
The most fundamental transformation of this compound is the removal of the Boc protecting group under acidic conditions to yield 3-aminoazepan-2-one. This reaction is a cornerstone in the use of this compound as a synthetic intermediate.
The generally accepted mechanism for the acid-catalyzed hydrolysis of Boc-carbamates involves a unimolecular decomposition pathway (E1). The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate group. This is followed by the cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to afford the free amine and carbon dioxide.
Mechanism of Acid-Catalyzed Boc Deprotection:
Protonation: The acidic catalyst protonates the carbonyl oxygen of the Boc group, increasing the electrophilicity of the carbonyl carbon.
Formation of the Tert-butyl Cation: The bond between the tert-butyl group and the oxygen atom cleaves, resulting in the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid derivative of the azepane ring.
Decarboxylation: The carbamic acid intermediate is unstable and spontaneously decomposes, releasing carbon dioxide.
Formation of the Amine: The final product is the protonated 3-aminoazepan-2-one, which can be neutralized to the free amine.
The rate of this reaction is highly dependent on the strength of the acid used and the solvent system. Strong acids, such as trifluoroacetic acid (TFA), are commonly employed to facilitate rapid deprotection. The stability of the tert-butyl cation is a key driving force for this reaction.
Table 1: Common Acidic Reagents for Boc Deprotection and Their Mechanistic Implications
| Reagent | Solvent | Typical Conditions | Mechanistic Nuances |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Provides a strong acidic environment, promoting rapid formation of the tert-butyl cation. |
| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Water | 0°C to Room Temperature | A common and cost-effective reagent. The presence of a nucleophilic counter-ion (Cl-) can sometimes lead to side reactions with the tert-butyl cation. |
| Phosphoric Acid (H₃PO₄) | Aqueous | Mild Conditions | Offers a milder alternative, which can be beneficial when other acid-sensitive functional groups are present in the molecule. nih.gov |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Mild Conditions | As a Lewis acid, it coordinates to the carbonyl oxygen, facilitating the cleavage of the C-O bond. researchgate.net |
Base-Mediated Reactions
Under strongly basic conditions, the reactivity of the N-Boc group can be altered. While generally stable to bases, the N-H proton of the carbamate can be deprotonated by a strong base. This can lead to the formation of an isocyanate intermediate through the elimination of the tert-butoxide anion. researchgate.net
Proposed Mechanism for Isocyanate Formation:
Deprotonation: A strong base abstracts the proton from the nitrogen of the carbamate group, forming a carbamate anion.
Elimination: The lone pair on the nitrogen facilitates the elimination of the tert-butoxide group, which is a good leaving group due to the stability of the resulting anion. This results in the formation of an isocyanate at the 3-position of the azepan-2-one (B1668282) ring.
This isocyanate intermediate is a highly reactive electrophile and can be trapped by various nucleophiles. For instance, reaction with amines would lead to the formation of urea (B33335) derivatives, while reaction with alcohols would yield new carbamates. This pathway offers a potential, though less commonly utilized, method for the functionalization of the 3-position of the azepan-2-one core.
Table 2: Potential Base-Mediated Transformations and Mechanistic Pathways
| Reagent | Nucleophile | Potential Product | Mechanistic Pathway |
| Strong Base (e.g., NaH, LDA) | Amine (R-NH₂) | 3-(Ureido)azepan-2-one derivative | Formation of isocyanate followed by nucleophilic attack of the amine. |
| Strong Base (e.g., NaH, LDA) | Alcohol (R-OH) | 3-(Carbamoyl)azepan-2-one derivative | Formation of isocyanate followed by nucleophilic attack of the alcohol. |
Enzymatic Transformations
While specific mechanistic studies on enzymatic reactions involving this compound are not widely reported, related studies on α-amino-ε-caprolactam racemase provide insights into potential biocatalytic transformations. This enzyme catalyzes the racemization of α-amino-ε-caprolactam, the deprotected form of the target molecule. The mechanism involves the exchange of the α-hydrogen with the solvent. nih.gov This suggests that enzymatic systems could potentially be employed for stereoselective transformations at the C3 position of the azepane ring.
Kinetic resolution of structurally similar tert-butyl carbamates has also been achieved using lipases, indicating that enzymes could potentially differentiate between enantiomers of this compound or its derivatives in synthetic applications. nih.govresearchgate.net
Advanced Spectroscopic and Chromatographic Characterization Techniques for Tert Butyl 2 Oxoazepan 3 Yl Carbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of various NMR experiments, the connectivity and spatial relationships of atoms within tert-butyl (2-oxoazepan-3-yl)carbamate can be established.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR: The proton NMR spectrum of (S)-tert-butyl (2-oxoazepan-3-yl)carbamate in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to each unique proton in the molecule. Key resonances include a broad singlet for the amide N-H proton of the lactam ring, a doublet for the carbamate (B1207046) N-H proton, and a multiplet for the chiral proton at the C3 position. The protons of the tert-butyl group appear as a characteristic sharp singlet, integrating to nine protons. The remaining protons on the azepane ring (at positions C4, C5, C6, and C7) appear as a series of complex multiplets in the upfield region.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment. The spectrum for this compound would be expected to show 11 distinct signals. Key signals include two carbonyl carbons (one for the lactam and one for the carbamate), the quaternary carbon and methyl carbons of the tert-butyl group, and the five carbons of the azepane ring, one of which (C3) is shifted downfield due to its attachment to the nitrogen atom of the carbamate.
| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) (Predicted) |
|---|---|---|---|
| Lactam C=O (C2) | - | - | ~175 |
| CH (C3) | ~4.28 | m | ~55 |
| CH₂ (C4) | ~1.8-2.0 | m | ~30 |
| CH₂ (C5) | ~1.4-1.6 | m | ~25 |
| CH₂ (C6) | ~1.6-1.8 | m | ~38 |
| CH₂ (C7) | ~3.2-3.3 | m | ~43 |
| Lactam NH | ~6.24 | br s | - |
| Carbamate NH | ~5.90 | d | - |
| Carbamate C=O | - | - | ~156 |
| Boc C(CH₃)₃ | - | - | ~80 |
| Boc C(CH₃)₃ | ~1.45 | s | ~28.3 |
Two-dimensional NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For this compound, this would show correlations between the C3 proton and the adjacent C4 protons, and sequentially along the C4-C5-C6-C7 proton network of the ring, allowing for a complete assignment of the aliphatic chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would link each proton signal from the azepane ring and the tert-butyl group to its corresponding carbon signal, confirming the assignments made from the 1D spectra.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound with high accuracy. The fragmentation pattern observed can also provide structural information.
ESI-MS is a soft ionization technique ideal for polar, non-volatile molecules like this compound. The analysis confirms the molecular weight of the compound. In positive ion mode, the molecule is readily protonated, yielding a prominent pseudomolecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 229. This corresponds to the molecular formula C₁₁H₂₀N₂O₃. Other common adducts, such as the sodium adduct [M+Na]⁺, may also be observed. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with very high accuracy.
| Ion/Adduct | Calculated m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ | 229.1547 | 229 |
| [M+Na]⁺ | 251.1366 | - |
| [M+K]⁺ | 267.1106 | - |
GC-MS is generally not a suitable method for the analysis of intact this compound. The tert-butoxycarbonyl (Boc) protecting group is known to be thermally labile. When subjected to the high temperatures of the GC injection port (typically >200 °C), the molecule is likely to undergo thermal decomposition. The primary degradation pathway involves the loss of isobutylene (B52900) (56 Da) and carbon dioxide (44 Da) to generate the free amine, 3-aminoazepan-2-one (B99726). Therefore, GC-MS analysis would likely detect the degradation products rather than the parent compound, providing misleading information about the sample's composition.
LC-MS is the preferred chromatographic method for the analysis of this compound. It allows the compound to be separated from impurities at ambient temperature before being introduced into the mass spectrometer, thus avoiding thermal degradation.
A typical LC-MS method would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as formic acid or trifluoroacetic acid to improve peak shape and ionization efficiency. The eluent is then passed into an ESI source, allowing for the detection of the [M+H]⁺ ion at m/z 229, confirming the presence and purity of the target compound. This technique is highly sensitive and can be used for both qualitative identification and quantitative analysis.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
The IR spectrum is anticipated to be dominated by strong absorptions corresponding to the stretching vibrations of the N-H and C=O bonds. The N-H stretching vibration of the carbamate group is expected to appear as a distinct band in the region of 3300-3400 cm⁻¹. The two carbonyl groups, one in the lactam ring and one in the tert-butoxycarbonyl (Boc) protecting group, will give rise to intense C=O stretching bands. The lactam C=O stretch typically appears around 1650-1680 cm⁻¹, a frequency characteristic of seven-membered rings. The carbamate C=O stretch is expected at a higher frequency, generally between 1690 and 1720 cm⁻¹. Aliphatic C-H stretching vibrations from the azepane ring and the tert-butyl group will be observed in the 2850-3000 cm⁻¹ region.
Raman spectroscopy, which relies on inelastic scattering of monochromatic light, serves as a complementary technique. While C=O stretching vibrations are also visible in Raman spectra, they are typically less intense than in IR. Conversely, the C-C backbone and symmetric vibrations of the molecule often produce stronger and sharper signals, providing valuable information about the skeletal structure of the azepane ring. Studies on ε-caprolactam, the parent lactam structure, show characteristic Raman bands that can be used for quantitative analysis, indicating the utility of this technique for analyzing derivatives. researchgate.netresearchgate.net
The key expected vibrational bands are summarized in the table below.
Interactive Data Table: Expected Vibrational Spectroscopy Bands for this compound
| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Notes |
|---|---|---|---|---|
| Carbamate N-H | Stretch | 3300 - 3400 | Weak | A sharp, distinct peak is expected. |
| Aliphatic C-H | Stretch | 2850 - 3000 | Strong | Multiple bands from CH₂ and CH₃ groups. |
| Carbamate C=O | Stretch | 1690 - 1720 | Moderate | Strong and sharp in IR. |
| Lactam C=O | Stretch | 1650 - 1680 | Moderate | Characteristic of the 7-membered ring amide. |
| Carbamate C-N | Stretch | 1230 - 1280 | Moderate | Part of the carbamate fingerprint region. |
| Carbamate C-O | Stretch | 1150 - 1170 | Moderate | Associated with the O-C(CH₃)₃ group. |
| Azepane Ring | Skeletal Vibrations | Fingerprint Region | Strong | Provides information on the ring conformation. |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the primary analytical techniques for assessing the purity and performing quantitative analysis of this compound. These methods separate components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.
For a molecule like this compound, which possesses moderate polarity, reversed-phase (RP) chromatography is the most common approach. In RP-HPLC/UPLC, a nonpolar stationary phase, typically octadecylsilane (B103800) (C18) bonded to silica (B1680970) particles, is used with a polar mobile phase, usually a mixture of water and a miscible organic solvent such as acetonitrile or methanol. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.
Purity analysis involves developing a method that can separate the target compound from any starting materials, by-products, or degradation products. A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often employed to ensure the elution of all components with good peak shape in a reasonable timeframe. Detection is typically achieved using an ultraviolet (UV) detector, as the amide and carbamate chromophores exhibit absorbance at low wavelengths (around 200-220 nm). UPLC, which utilizes columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and much faster analysis times. While the Boc-protecting group is known to be sensitive to strong acids, standard RP-HPLC conditions using mobile phase additives like 0.1% trifluoroacetic acid (TFA) are generally acceptable, though care must be taken during the subsequent evaporation of fractions. researchgate.net
Interactive Data Table: Typical HPLC/UPLC Parameters for Purity Analysis
| Parameter | HPLC Condition | UPLC Condition |
|---|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20 min | 5% to 95% B over 5 min |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Column Temp. | 25 °C | 40 °C |
| Detection | UV at 210 nm | UV at 210 nm |
| Injection Vol. | 10 µL | 2 µL |
Chiral HPLC for Enantiomeric Excess Determination
Since this compound is a chiral compound, possessing a stereocenter at the C3 position of the azepane ring, it is crucial to determine its enantiomeric purity or enantiomeric excess (ee). Chiral HPLC is the gold standard for this analysis. This technique uses a chiral stationary phase (CSP) that can interact stereoselectively with the two enantiomers. yakhak.org
The most successful and widely used CSPs for a broad range of compounds are based on polysaccharides, such as cellulose (B213188) or amylose, derivatized with various phenylcarbamates. researchgate.net Chiral recognition on these phases is achieved through a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance. The carbamate and lactam groups in this compound are capable of acting as hydrogen bond donors (N-H) and acceptors (C=O), which are key interactions for achieving separation on polysaccharide-based CSPs.
The separation is typically performed in either normal-phase (e.g., hexane/alcohol mixtures) or polar-organic mode (e.g., acetonitrile/alcohol mixtures). The choice of CSP, mobile phase composition, and temperature all play a critical role in achieving baseline resolution of the enantiomers.
Interactive Data Table: Proposed Chiral HPLC Method for Enantiomeric Excess Determination
| Parameter | Condition |
|---|---|
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Hexane / 2-Propanol (80:20, v/v) |
| Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 220 nm |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals how molecules pack in the crystal lattice and details the intermolecular interactions, such as hydrogen bonds, that stabilize the crystal structure.
A search of the crystallographic literature indicates that the specific crystal structure of this compound has not been reported in the public domain. However, the structures of many related carbamate derivatives and Boc-protected amino lactones have been determined, providing a clear indication of the expected structural features. rsc.orgresearchgate.net For example, the crystal structure of a related compound, tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate, has been elucidated. researchgate.net
In such structures, the carbamate group is typically found to be planar. A crucial feature is the formation of intermolecular hydrogen bonds. The carbamate N-H group acts as a hydrogen bond donor, while the carbonyl oxygen of the lactam or the carbamate from a neighboring molecule acts as an acceptor. This often leads to the formation of well-defined supramolecular structures, such as chains or dimers, within the crystal lattice. researchgate.netresearchgate.net Analysis of a similar structure would provide the exact conformation of the seven-membered azepane ring (e.g., chair or boat-like) and the precise orientation of the bulky tert-butyl group.
Interactive Data Table: Example Crystallographic Data for a Related Compound (tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate) researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₉NO₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | a = 6.0475 Å, b = 20.8957 Å, c = 10.2928 Å |
| Unit Cell Angles | α = 90°, β = 94.675°, γ = 90° |
| Key Structural Feature | Molecules form pseudosymmetric dimers via two N—H···O hydrogen bonds. |
Applications of Tert Butyl 2 Oxoazepan 3 Yl Carbamate in Complex Molecule Synthesis
Role as a Versatile Building Block in Pharmaceutical Synthesis
The azepane ring system is a structural motif of considerable interest in drug discovery, and functionalized derivatives like tert-butyl (2-oxoazepan-3-yl)carbamate serve as crucial starting materials for a variety of active pharmaceutical ingredients (APIs). chemenu.com The presence of the Boc-protecting group is particularly advantageous, as it provides a stable, yet easily removable, shield for the amine functionality, which is essential during multi-step synthetic sequences. nih.gov
Lacosamide is an anticonvulsant drug characterized as a functionalized amino acid derivative used in the treatment of seizures. nih.gov The synthesis of Lacosamide and its analogues relies heavily on the availability of chiral, N-protected amino acid precursors. While direct synthesis from this compound is not the most commonly cited route, the synthesis of key Lacosamide intermediates often involves structurally similar open-chain compounds. For instance, a patented method describes the synthesis of (R)-2-(amino-Boc)-N-benzyl-3-methoxypropionamide, a critical intermediate for Lacosamide, starting from N-Boc-D-serine. google.com This highlights the industrial importance of Boc-protected chiral amines in constructing the core of Lacosamide. The potential utility of this compound in this context would lie in its role as a constrained, chiral source of a 3-aminocarboxamide moiety after ring-opening, though alternative, more direct synthetic strategies are currently favored. researchgate.net
The utility of chiral aminolactams extends beyond anticonvulsants. Research has demonstrated the importance of these scaffolds as key building blocks for new therapeutic agents in other areas, such as antithrombotic drugs. pharmtech.com A multi-stage process has been developed to produce an enantiomerically pure aminolactam, starting from amino acids like L-homoserine or L-methionine, which involves N-protection (with Boc or Cbz groups), cyclization, and subsequent deprotection to yield the desired chiral lactam intermediate. pharmtech.com Furthermore, the parent compound, caprolactam, is a known precursor in the synthesis of pharmaceuticals such as the opioid analgesic meptazinol (B1207559) and the penetration enhancer laurocapram. wikipedia.org The use of this compound provides a direct entry into this class of chiral intermediates, bypassing the need for resolution or asymmetric synthesis in later stages.
| Step | Starting Material | Key Transformation | Resulting Intermediate | Significance |
|---|---|---|---|---|
| 1 | L-Methionine | N-protection (Boc or Cbz) and conversion to p-cyanoanilide | N-protected p-cyanoanilide of L-Methionine | Activation of the amino acid for subsequent reactions. |
| 2 | N-protected p-cyanoanilide | S-alkylation with a halocarboxylic acid | Sulfonium salt intermediate | Creates a leaving group for cyclization. |
| 3 | Sulfonium salt intermediate | Base-mediated intramolecular cyclization | N-protected aminolactone | Formation of the core lactone ring structure. |
| 4 | N-protected aminolactone | N-deprotection | Chiral aminolactam ((S)-CAP) | Final chiral building block for the target API. |
Utility in Agrochemical Development
The carbamate (B1207046) functional group has a long history in the agrochemical industry. Beginning in the 1950s, carbamate derivatives were widely developed and used as pesticides, insecticides, and fungicides, often serving as replacements for more toxic organochloride compounds. nih.gov The mode of action for many carbamate pesticides involves the inhibition of the acetylcholinesterase enzyme. While specific agrochemicals derived directly from this compound are not widely documented, its structural features make it a molecule of interest. The synthesis of novel pesticides often relies on complex, sterically defined scaffolds to achieve high selectivity and potency. nih.gov The chiral lactam framework of this compound offers a rigid backbone onto which various pharmacophores can be appended, representing a potential platform for the discovery of new-generation agrochemicals.
Contribution to Natural Product Total Synthesis
The total synthesis of natural products is a driving force for the development of new synthetic methodologies and provides access to biologically active compounds that are difficult to isolate from natural sources. Many natural products possess complex heterocyclic cores, including nitrogen-containing rings. Although the direct application of this compound as an intermediate in the completed total synthesis of a specific natural product is not prominently featured in the reviewed literature, its potential remains. Chiral lactams are valuable synthons, and the ability to introduce a protected amine at a defined stereocenter makes this compound a plausible precursor for natural products containing the 3-aminoazepane motif.
Application in Peptide and Peptidomimetic Chemistry
A significant application of this compound is in the field of peptidomimetic chemistry. Peptidomimetics are designed to mimic the structure and function of natural peptides but offer improved metabolic stability, bioavailability, and receptor selectivity. nih.gov The seven-membered ring of the caprolactam scaffold acts as a constrained dipeptide mimic, forcing the peptide backbone into a specific conformation, such as a β-turn or α-helix. nih.gov This conformational rigidity is a key strategy for enhancing binding affinity to biological targets. cam.ac.uk
| Scaffold Type | Structural Feature Mimicked | Key Advantage | Example Scaffold |
|---|---|---|---|
| Lactams (e.g., Azepane) | β-Turns, γ-Turns | Introduces conformational constraint, improves proteolytic stability. nih.gov | (2-oxoazepan-3-yl) moiety |
| Benzodiazepines | β-Turns | Scaffold with multiple points for diversification. | Diazepinone core |
| Triazoles | Amide bond isostere | Chemically stable and capable of hydrogen bonding. | 1,2,3-Triazole ring |
| Purines | α-Helix | Presents side-chain mimics in a helical arrangement. cam.ac.uk | Substituted purine (B94841) core |
Development of Advanced Drug Delivery Systems Utilizing this compound Derivatives
The development of advanced drug delivery systems aims to enhance the therapeutic efficacy of drugs by controlling their release rate, improving solubility, and targeting specific tissues. Polymers derived from caprolactam and its functionalized analogues are highly promising materials for these systems. The parent monomer, ε-caprolactam, is the precursor to Nylon 6, a widely used polyamide. wikipedia.org By using a functionalized monomer like a derivative of this compound, it is possible to synthesize functional polyamides or polyesteramides with tailored properties. researchgate.net
For example, after deprotection of the Boc group, the resulting free amine on the polymer backbone can be used to covalently attach drug molecules or to create pH-responsive materials that release their payload in acidic environments, such as tumors or endosomes. ibmmpolymerbiomaterials.com Research into related polymers like poly(ε-caprolactone) (PCL) and poly(N-vinyl caprolactam) (PNVCL) has demonstrated the viability of this approach. Functional PCLs have been used to create micelles for encapsulating hydrophobic drugs, while PNVCL has been explored as a thermoresponsive polymer for stimuli-responsive drug release. nih.govcore.ac.uk The synthesis of polyesteramides using ε-caprolactam has already been shown to produce effective nanocarriers for anticancer drugs. researchgate.net Derivatives of this compound represent the next generation of monomers for creating these sophisticated, functional polymer-based drug delivery vehicles.
| Polymer System | Monomer/Precursor | Key Property | Application |
|---|---|---|---|
| Functional Polyamides | Functionalized Caprolactam Derivatives | Pendant groups for drug conjugation or pH-response. | Targeted and controlled drug release systems. |
| Polyesteramides | ε-Caprolactam and Hydroxy Acids | Biodegradability, self-assembly into nanoparticles. researchgate.net | Nanocarriers for anticancer drugs. researchgate.net |
| Poly(N-vinyl caprolactam) (PNVCL) | N-vinyl caprolactam | Thermoresponsive (phase transition near body temperature). core.ac.uk | Stimuli-responsive hydrogels and drug carriers. core.ac.uk |
| Functional Poly(ε-caprolactone) (PCL) | Functionalized Caprolactone | Biodegradable, forms micelles with functional shells. ibmmpolymerbiomaterials.comnih.gov | Encapsulation of hydrophobic drugs, pH-controlled release. ibmmpolymerbiomaterials.com |
Biological Activity and Medicinal Chemistry Research Involving Tert Butyl 2 Oxoazepan 3 Yl Carbamate
Investigation of Biological Pathway Modulation by Tert-butyl (2-oxoazepan-3-yl)carbamate
Direct evidence of this compound modulating specific biological pathways is limited. However, the azepan-2-one (B1668282) (or ε-caprolactam) scaffold is a key feature in a variety of biologically active molecules. Derivatives of the azepane ring system have been investigated for their potential to interact with various biological targets, suggesting that molecules derived from this compound could modulate cellular pathways. For instance, certain azepane derivatives have been explored as inhibitors of protein kinases, which are crucial regulators of cell signaling, proliferation, and survival. The carbamate (B1207046) functional group is also a well-established pharmacophore that can influence a molecule's interaction with biological systems, often by acting as a bioisostere for amide bonds or by participating in hydrogen bonding with target proteins. nih.govacs.org
Given that this compound is a protected amino-lactam, it is most likely utilized as a synthetic intermediate rather than a final, biologically active compound. The tert-butoxycarbonyl (Boc) protecting group is designed to be removed during synthesis to reveal a primary amine, which can then be further functionalized. Therefore, its primary role in modulating biological pathways would be as a precursor to a library of compounds that are then screened for activity.
Structure-Activity Relationship (SAR) Studies of Azepan-2-one Carbamate Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. While specific SAR studies for this compound are not available, the principles of SAR can be applied to its general structure.
For a series of analogues derived from this compound, SAR studies would systematically explore the impact of different substituents on biological activity. The primary point of diversification would be the amino group at the 3-position of the azepan-2-one ring, which would be deprotected from the Boc group.
Key modifications for SAR exploration would include:
Acylation of the amino group: Introducing a variety of acyl groups to form different amides. The nature of the acyl group (e.g., aromatic, heteroaromatic, aliphatic) would significantly influence the compound's properties and interactions with a biological target.
Alkylation of the amino group: Introducing alkyl chains of varying lengths and branching to probe steric and hydrophobic interactions.
Sulfonylation of the amino group: Forming sulfonamides, which can act as hydrogen bond donors and acceptors.
Modification of the azepan-2-one ring: Introducing substituents at other positions of the lactam ring to explore how these changes affect conformation and target binding.
The following table illustrates a hypothetical SAR exploration starting from the core scaffold of 3-aminoazepan-2-one (B99726).
| Compound | R Group (at 3-amino position) | Potential Target Interaction | Hypothetical Activity |
| Analogue 1 | Benzoyl | Pi-stacking, hydrogen bonding | Moderate |
| Analogue 2 | 4-Chlorobenzoyl | Halogen bonding, increased lipophilicity | Potentially Improved |
| Analogue 3 | Cyclohexylcarbonyl | Hydrophobic pocket filling | Variable |
| Analogue 4 | Pyridin-4-ylcarbonyl | Hydrogen bond acceptor, improved solubility | Potentially Improved |
This table is for illustrative purposes to demonstrate the principles of SAR and does not represent actual experimental data.
The seven-membered azepan-2-one ring has a higher degree of conformational flexibility compared to smaller five- or six-membered rings. This conformational flexibility can be both an advantage and a disadvantage in drug design. It allows the molecule to adopt various shapes to fit into a binding pocket, but it can also lead to a loss of entropy upon binding, which is energetically unfavorable.
Conformational analysis of derivatives of this compound would be crucial for understanding their interaction with biological targets. Techniques such as NMR spectroscopy and computational modeling would be employed to determine the preferred conformations of the azepane ring and the orientation of the substituents. The goal would be to design more rigid analogues that pre-organize the key binding elements in the correct orientation for optimal interaction with the target, thereby enhancing potency and selectivity.
Interaction with Biological Targets and Receptors
While there is no direct evidence of this compound interacting with specific biological targets, the structural motifs present in its derivatives have been shown to interact with a range of protein families. The azepane scaffold is present in molecules targeting various receptors and enzymes. acs.org For example, derivatives of the azepan-2-one moiety have been synthesized and evaluated for their antimycobacterial activity by targeting translocase I. nih.gov
The carbamate group itself is a versatile functional group in drug design. nih.govacs.org It can act as a hydrogen bond donor and acceptor, and its planar nature can contribute to favorable interactions with flat surfaces of a protein's binding site. Carbamates are present in numerous approved drugs and are known to interact with enzymes such as acetylcholinesterase. inlibrary.uz
Therefore, it is plausible that novel compounds synthesized from this compound could be designed to target a variety of biological entities, including but not limited to:
Kinases: The azepane scaffold can be elaborated to occupy the ATP-binding site of various kinases. researchgate.netnih.goved.ac.uk
Proteases: The lactam ring can mimic a peptide bond, and the substituents can be designed to interact with the active site of proteases.
Design and Synthesis of Novel Bioactive Analogues from this compound
This compound is an ideal starting material for the synthesis of novel bioactive analogues due to the presence of the Boc-protected amine. The Boc group is stable under a wide range of reaction conditions but can be easily removed with acid, allowing for the selective functionalization of the amino group. organic-chemistry.org
A general synthetic scheme for the creation of a library of diverse analogues would involve the following steps:
Deprotection: Removal of the Boc group from this compound using an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent to yield 3-aminoazepan-2-one.
Coupling/Functionalization: The resulting primary amine can then be reacted with a variety of electrophiles to introduce diverse functional groups.
The following table outlines some potential synthetic transformations and the resulting compound classes.
| Starting Material | Reagent | Reaction Type | Product Class |
| 3-Aminoazepan-2-one | Carboxylic Acid + Coupling Agent (e.g., EDC, HATU) | Amide Coupling | N-(2-oxoazepan-3-yl)amides |
| 3-Aminoazepan-2-one | Aldehyde/Ketone + Reducing Agent (e.g., NaBH(OAc)₃) | Reductive Amination | N-Alkyl-3-aminoazepan-2-ones |
| 3-Aminoazepan-2-one | Sulfonyl Chloride + Base | Sulfonylation | N-(2-oxoazepan-3-yl)sulfonamides |
| 3-Aminoazepan-2-one | Isocyanate | Urea (B33335) Formation | N-(2-oxoazepan-3-yl)ureas |
This table provides examples of synthetic strategies and does not represent an exhaustive list.
This synthetic versatility allows for the creation of a large number of compounds from a single, readily available intermediate, which is a key strategy in modern drug discovery.
Mechanistic Insights into Observed Pharmacological Effects
As this compound is primarily a synthetic intermediate, it is not expected to exhibit significant pharmacological effects itself. The mechanistic insights would be derived from the study of the bioactive analogues synthesized from it.
Should a series of analogues show interesting pharmacological activity, the elucidation of their mechanism of action would involve a combination of in vitro and in vivo studies. For example, if a series of N-acyl derivatives of 3-aminoazepan-2-one were found to have anti-proliferative effects on cancer cells, the following mechanistic studies could be performed:
Target Identification: Using techniques such as affinity chromatography, proteomics, or genetic screens to identify the protein(s) that the compounds bind to.
Enzyme Inhibition Assays: If the target is an enzyme, kinetic studies would be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
Cell-based Assays: Investigating the effects of the compounds on specific signaling pathways within the cell, such as phosphorylation cascades, gene expression, or apoptosis.
In Vivo Models: Testing the most promising compounds in animal models of the disease to confirm their efficacy and further investigate their mechanism of action.
The structural information from these studies would then be used in a feedback loop to design and synthesize the next generation of more potent and selective analogues.
Computational Studies and Molecular Modeling of Tert Butyl 2 Oxoazepan 3 Yl Carbamate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of Tert-butyl (2-oxoazepan-3-yl)carbamate. These calculations provide insights into the molecule's stability, reactivity, and the distribution of electrons.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. irjweb.commdpi.comnih.gov For a molecule like this compound, the HOMO is often localized around the electron-rich regions, such as the oxygen and nitrogen atoms of the carbamate (B1207046) and lactam groups, while the LUMO is typically centered on the carbonyl carbons, which are electrophilic.
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the electrostatic potential on the electron density surface, using a color scale to indicate charge distribution. nih.gov For this compound, regions of negative potential (typically colored red or yellow) would be located around the carbonyl oxygens, indicating sites susceptible to electrophilic attack. Regions of positive potential (colored blue) would be found near the amide and carbamate protons, highlighting areas that can act as hydrogen bond donors.
| Parameter | Description | Typical Calculated Value (eV) (Illustrative) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 1.0 to 2.0 |
| ΔE (LUMO-HOMO Gap) | Energy difference between LUMO and HOMO | 7.5 to 9.5 |
| Ionization Potential | Energy required to remove an electron | 6.5 to 7.5 |
| Electron Affinity | Energy released when an electron is added | -1.0 to -2.0 |
| Chemical Hardness (η) | Resistance to change in electron distribution | 3.75 to 4.75 |
| Electronegativity (χ) | Power to attract electrons | 2.75 to 2.25 |
Note: The values in this table are illustrative and based on typical DFT calculations for similar organic molecules. Specific values for this compound would require dedicated computation.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time, providing a detailed picture of its conformational flexibility and interactions with its environment. nih.govresearchgate.net The seven-membered azepane ring is known to be highly flexible, capable of adopting multiple conformations such as chair, twist-chair, and boat forms. nih.govresearchgate.net MD simulations can explore the potential energy surface of the molecule to identify the most stable or populated conformations.
In a typical MD simulation, the molecule is placed in a simulated environment, such as a box of solvent molecules (e.g., water or chloroform), and the movements of all atoms are calculated over a set period by solving Newton's equations of motion. mdpi.com Analysis of the simulation trajectory reveals key insights:
Intermolecular Interactions: The simulations show how the molecule interacts with solvent molecules. The carbonyl oxygens and the N-H group of the carbamate are expected to be primary sites for hydrogen bonding with protic solvents. uregina.ca
Structural Stability: Parameters like the Root-Mean-Square Deviation (RMSD) are calculated to assess the stability of the molecule's conformation over time. A stable RMSD plot indicates that the molecule has reached an equilibrium state in the simulation. mdpi.com The Root-Mean-Square Fluctuation (RMSF) can highlight which parts of the molecule are most flexible. mdpi.com
These simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment, which is a prerequisite for studying its interactions with larger biomolecules.
Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. mdpi.com For this compound, which contains a lactam structure, potential targets could include enzymes like β-lactamases or penicillin-binding proteins (PBPs), which are often involved in bacterial resistance mechanisms. rsc.orgrsc.org
The docking process involves:
Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The 3D structure of this compound is generated and its energy is minimized.
Docking Simulation: A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the active site of the receptor.
Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode. sciencebiology.org
Analysis of the top-ranked docking poses can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov For example, the carbonyl oxygen of the lactam ring could act as a hydrogen bond acceptor with amino acid residues in the active site, while the bulky tert-butyl group might fit into a hydrophobic pocket.
| Target Protein (Illustrative) | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |
| Penicillin-Binding Protein 2a | -7.5 | SER403, LYS406 | Hydrogen Bond |
| TYR446, MET641 | Hydrophobic | ||
| β-Lactamase (CTX-M-15) | -6.8 | SER70, SER130 | Hydrogen Bond, Covalent (potential) |
| LYS234, GLY236 | Hydrogen Bond | ||
| GABA-A Receptor | -8.1 | TYR159, PHE77 | π-π Stacking (if aromatic derivative) |
| HIS101 | Hydrogen Bond |
Note: This table is for illustrative purposes. The selection of targets and the predicted interactions are hypothetical and would need to be confirmed by specific docking studies.
Prediction of Spectroscopic Parameters using Computational Methods
Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for confirming the structure of a synthesized compound. dergipark.org.tr Methods like DFT can be used to simulate infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental IR spectra. nih.govrsc.org For this compound, key predicted vibrational modes would include the C=O stretching frequencies for the lactam and carbamate groups (typically around 1650-1750 cm⁻¹), the N-H stretching of the carbamate (around 3300-3500 cm⁻¹), and C-H stretching from the aliphatic and tert-butyl groups. dergipark.org.tr
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (δ) for ¹H and ¹³C atoms can be predicted with high accuracy. nih.govgithub.io These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The predicted shifts are then compared to experimental data to aid in signal assignment. This is particularly useful for complex molecules where spectral overlap can make interpretation difficult.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions and the corresponding absorption wavelengths (λ_max). For a saturated molecule like this compound, significant absorptions are expected only in the far-UV region, corresponding to n → π* transitions of the carbonyl groups.
| Spectroscopic Data | Experimental Value (Typical) | Predicted Value (Illustrative) | Key Functional Group |
| IR: C=O Stretch (Lactam) | ~1660 cm⁻¹ | ~1675 cm⁻¹ | Azepan-2-one (B1668282) |
| IR: C=O Stretch (Carbamate) | ~1710 cm⁻¹ | ~1720 cm⁻¹ | tert-butoxycarbonyl |
| IR: N-H Stretch (Carbamate) | ~3350 cm⁻¹ | ~3370 cm⁻¹ | Carbamate |
| ¹H NMR: N-H Proton | 5.0-6.0 ppm | 5.5 ppm | Carbamate |
| ¹³C NMR: C=O (Lactam) | 175-180 ppm | 177 ppm | Azepan-2-one |
| ¹³C NMR: C=O (Carbamate) | 155-160 ppm | 156 ppm | tert-butoxycarbonyl |
Note: The values are illustrative and depend on the solvent and specific computational method used. Predicted vibrational frequencies are often scaled to better match experimental data.
In Silico Design of Novel this compound Derivatives
Computational modeling is a cornerstone of rational drug design, enabling the in silico creation and evaluation of novel derivatives before their synthesis. researchgate.net Starting with the core scaffold of this compound, new molecules can be designed to potentially enhance binding affinity for a biological target, improve pharmacokinetic properties, or alter reactivity.
The design process typically involves:
Scaffold Hopping and Modification: The core structure is modified by adding, removing, or replacing functional groups. For instance, substituents could be added to the azepane ring, the tert-butyl group could be replaced with other alkyl or aryl groups, or the lactam ring size could be altered. researchgate.net
Pharmacophore Modeling: Based on known active compounds, a pharmacophore model can be built, which defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. New derivatives are then designed to fit this model.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models can then be used to predict the activity of newly designed, unsynthesized derivatives. nih.gov
Virtual Screening: Large libraries of virtual derivatives can be rapidly screened against a target protein using molecular docking to prioritize the most promising candidates for synthesis. nih.gov
| Modification Site | Proposed Modification | Design Rationale | Desired Outcome |
| Azepane Ring | Add aryl or heteroaryl substituents at C4-C7 positions. | To introduce new interactions (e.g., π-stacking) with the target's active site. | Increased binding affinity and selectivity. |
| Tert-butyl Group | Replace with smaller alkyl groups (e.g., ethyl) or cyclic groups (e.g., cyclohexyl). | To probe the size and shape of the hydrophobic binding pocket. | Improved fit and solubility. |
| Carbamate Linker | Replace with a urea (B33335), thiourea, or sulfonamide linker. | To alter hydrogen bonding capabilities and chemical stability. | Enhanced biological activity and modified metabolic profile. |
| Lactam Carbonyl | Bioisosteric replacement with a thiocarbonyl or other groups. | To modify the electrophilicity and hydrogen bonding capacity of the core. | Altered reactivity and target interaction. |
Through these iterative cycles of in silico design, computational evaluation, and subsequent synthesis and testing, the properties of this compound can be systematically optimized for a specific application.
Green Chemistry Principles in the Synthesis of Tert Butyl 2 Oxoazepan 3 Yl Carbamate
Development of Environmentally Benign Synthetic Routes
The pursuit of greener synthetic pathways for tert-butyl (2-oxoazepan-3-yl)carbamate is centered on minimizing the use and generation of hazardous substances. Key areas of development include the implementation of solvent-free reactions and the utilization of renewable solvents.
Solvent-Free Reactions
Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry. By eliminating the solvent, this approach reduces waste, lowers costs, and can sometimes lead to higher reaction rates and yields. For the synthesis of carbamates, including this compound, solvent-free methods can be explored through mechanochemistry, where mechanical energy (e.g., grinding or milling) is used to initiate and sustain the reaction. Another approach involves thermal reactions in the absence of a solvent, provided the starting materials are thermally stable.
Currently, specific documented solvent-free syntheses for this compound are not widely reported in publicly available literature. However, the general principles of solvent-free carbamate (B1207046) synthesis can be extrapolated. For instance, the reaction of 3-aminoazepan-2-one (B99726) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) could potentially be carried out under solvent-free conditions, possibly with the aid of a solid-supported catalyst.
Utilization of Renewable Solvents
When solvents are necessary, the focus of green chemistry shifts to the use of renewable alternatives to traditional petroleum-based solvents. These "green" solvents are derived from biomass and are biodegradable, with a lower environmental impact. Examples of renewable solvents that could be applicable to the synthesis of this compound include bio-ethanol, 2-methyltetrahydrofuran (2-MeTHF), and cyrene.
The selection of a suitable renewable solvent would depend on factors such as the solubility of the reactants (3-aminoazepan-2-one and the Boc-protecting agent), the reaction temperature, and the ease of solvent removal and recovery. Research into the application of these solvents for the synthesis of this specific carbamate is an active area of green chemistry.
Catalyst Recycling and Reusability in Carbamate Synthesis
Catalysts play a crucial role in many chemical syntheses by increasing reaction rates and selectivity. In the context of green chemistry, the ability to recycle and reuse catalysts is of paramount importance as it reduces waste and lowers production costs. For the synthesis of this compound, which involves the protection of an amine group, various catalysts can be employed.
Heterogeneous catalysts, which are in a different phase from the reactants, are particularly advantageous for their ease of separation from the reaction mixture, often through simple filtration. Examples include solid-supported acid or base catalysts. For instance, a solid acid catalyst could be used to activate the Boc-anhydride, facilitating the reaction with 3-aminoazepan-2-one. After the reaction, the catalyst can be filtered off, washed, and reused in subsequent batches.
| Catalyst Type | Potential for Recycling | Advantages in Carbamate Synthesis |
| Heterogeneous Acid Catalysts | High | Easy separation, reduced waste, potential for continuous flow processes. |
| Heterogeneous Base Catalysts | High | Mild reaction conditions, easy separation. |
| Homogeneous Catalysts | Lower (requires separation techniques) | High activity and selectivity. |
Atom Economy and Waste Minimization Strategies
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste.
The synthesis of this compound from 3-aminoazepan-2-one and di-tert-butyl dicarbonate is an addition reaction, which inherently has a high atom economy. The main byproduct is tert-butanol and carbon dioxide.
Reaction: 3-aminoazepan-2-one + (Boc)₂O → this compound + t-BuOH + CO₂
To further minimize waste, strategies such as optimizing reaction conditions to achieve high yields and selectivity are crucial. This reduces the formation of side products and the need for extensive purification steps, which themselves generate waste.
Energy Efficiency in Reaction Processes
Reducing energy consumption is another core principle of green chemistry. In the synthesis of this compound, energy efficiency can be achieved through several approaches:
Lowering Reaction Temperatures: The use of highly active catalysts can enable reactions to proceed at lower temperatures, thereby reducing energy input.
Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates and reduce reaction times, leading to significant energy savings compared to conventional heating methods.
Continuous Flow Reactors: These systems can offer better heat transfer and temperature control, leading to more energy-efficient processes compared to batch reactors, especially for large-scale production.
Sustainability Assessment of Industrial-Scale Production of this compound
A comprehensive sustainability assessment of the industrial-scale production of this compound would involve evaluating its entire life cycle, from the sourcing of raw materials to the final product and its disposal or recycling. Key metrics for such an assessment include:
Life Cycle Assessment (LCA): This methodology is used to assess the environmental impacts associated with all the stages of a product's life.
Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials used (water, solvents, reactants, process aids) to the mass of the final product. A lower PMI indicates a more sustainable process.
E-Factor: This metric, introduced by Roger Sheldon, represents the mass of waste produced per unit of product. A lower E-factor signifies a greener process.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Prevention | Designing synthetic routes that minimize waste generation. |
| Atom Economy | Utilizing addition reactions with high atom economy. |
| Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. |
| Designing Safer Chemicals | The final product should be designed to be effective but with minimal toxicity. |
| Safer Solvents and Auxiliaries | Employing solvent-free conditions or renewable solvents. |
| Design for Energy Efficiency | Utilizing catalysts to lower reaction temperatures and exploring alternative energy sources like microwaves. |
| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources where possible. |
| Reduce Derivatives | Minimizing the use of protecting groups to reduce synthetic steps. |
| Catalysis | Using recyclable and reusable catalysts. |
| Design for Degradation | Designing the product to break down into innocuous substances after its use. |
| Real-time Analysis for Pollution Prevention | Monitoring reactions in real-time to prevent the formation of byproducts and waste. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the potential for accidents. |
Future Research Directions and Emerging Paradigms for Tert Butyl 2 Oxoazepan 3 Yl Carbamate Research
Exploration of Novel Reaction Pathways for Enhanced Efficiency
The synthesis of tert-butyl (2-oxoazepan-3-yl)carbamate and related lactam derivatives is an area ripe for innovation. Traditional methods for producing the parent ε-caprolactam ring often rely on the Beckmann rearrangement of cyclohexanone (B45756) oxime, a process that can involve harsh reagents like sulfuric acid. researchgate.netrwth-aachen.de Modern research is focused on developing greener and more efficient alternatives. One such approach is the single-step, solvent-free production of ε-caprolactam using designed bifunctional catalysts, which combines ammoximation and rearrangement in a single pot at moderate temperatures. nih.gov
For the introduction of the N-Boc-protected amino group at the 3-position, established carbamate (B1207046) synthesis methods provide a foundation. These include reactions of amines with di-tert-butyl dicarbonate (B1257347) or the Curtius rearrangement of acyl azides. organic-chemistry.org A recent sustainable methodology involves the direct transformation of Boc-protected amines into various carbamates using lithium tert-butoxide, avoiding hazardous reagents and metal catalysts. nih.gov The application of such novel, efficient methods to the synthesis of this compound could significantly improve yields, reduce waste, and allow for easier scalability. nih.gov Furthermore, developing highly stereoselective routes to obtain specific enantiomers, such as the (R) or (S) form, is critical, as chirality is a key factor in the efficacy of many pharmaceuticals. bldpharm.combldpharm.comnih.gov
| Synthetic Strategy | Key Features | Potential Advantages for Target Compound | Reference |
|---|---|---|---|
| Catalytic "One-Pot" Lactam Synthesis | Bifunctional catalysts for direct conversion of cyclohexanone to ε-caprolactam. | Greener, solvent-free, single-step process for the core ring structure. | nih.gov |
| Direct Carbamate Synthesis from Boc-Amines | Uses lithium tert-butoxide; avoids toxic reagents and metal catalysts. | Sustainable and efficient method for introducing the protected amine group. | nih.gov |
| Curtius Rearrangement | Forms an isocyanate intermediate from a carboxylic acid, which is then trapped. | Tolerates various functional groups for complex derivative synthesis. | organic-chemistry.org |
| Asymmetric Synthesis | Use of chiral auxiliaries or catalysts to produce a single enantiomer. | Crucial for producing enantiopure intermediates for the pharmaceutical industry. | nih.govnih.gov |
Development of Advanced Analytical Techniques for Trace Analysis
As with any pharmaceutical intermediate, ensuring the purity and quality of this compound is paramount. The development of advanced analytical techniques is crucial for quantifying the compound and detecting trace-level impurities. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for the analysis of carbamates. nih.gov
U.S. Environmental Protection Agency (EPA) methods for carbamate pesticide analysis, such as Method 531.1 and 531.2, provide a robust framework that can be adapted for this compound. s4science.atthermofisher.com These methods often use a C8 or C18 reversed-phase column followed by post-column derivatization. In this process, the carbamate is hydrolyzed to form methylamine, which then reacts with o-phthalaldehyde (B127526) (OPA) to create a highly fluorescent derivative, allowing for sensitive detection. s4science.at
For even greater specificity and confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique. thermofisher.com Modern systems like Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QTRAP) mass spectrometers allow for both quantification through multiple reaction monitoring (MRM) and structural confirmation by comparing fragmentation patterns with a known standard. mdpi.commdpi.com These advanced methods enable the detection of trace impurities, including potential stereoisomers, with detection limits often in the parts-per-billion (μg/kg) range. mdpi.com
| Technique | Principle | Application for Target Compound | Reference |
|---|---|---|---|
| HPLC with Fluorescence Detection | Separation on a reversed-phase column followed by post-column hydrolysis and derivatization with OPA to create a fluorescent product. | Sensitive quantification for routine quality control and trace analysis. | nih.govs4science.at |
| LC-MS/MS (QTRAP) | Chromatographic separation coupled with mass spectrometry using multiple reaction monitoring (MRM) for quantification and product ion scans for confirmation. | Highly specific and sensitive method for impurity profiling, structural confirmation, and trace residue detection. | mdpi.com |
| High-Resolution Mass Spectrometry (Q-TOF) | Provides highly accurate mass measurements, enabling confident identification of the compound and its byproducts. | Unambiguous identification of the molecular formula of the compound and unknown impurities. | mdpi.com |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry represents a major paradigm shift in pharmaceutical manufacturing. acs.org Flow chemistry offers numerous advantages, including enhanced safety when handling hazardous reagents, superior heat and mass transfer, precise control over reaction parameters, and improved scalability. acs.orgalmacgroup.com These benefits are particularly relevant for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. researchgate.net
The synthesis of this compound could be significantly optimized by adapting key steps to a flow process. For instance, exothermic or fast reactions can be controlled more effectively in microreactors, leading to higher yields and fewer side products. almacgroup.comresearchgate.net The integration of in-line analytical technologies allows for real-time monitoring and optimization of the reaction. researchgate.net
Furthermore, the development of fully automated synthesis platforms, which combine flow chemistry with robotic execution and artificial intelligence, is transforming drug discovery and development. researchgate.net By creating a standardized "chemical recipe file," a molecule like this compound and its derivatives could be synthesized on-demand, accelerating the production of compounds for research and clinical trials. nih.gov
Expansion of Biological Applications and Target Identification
While this compound is primarily valued as a chiral building block, the lactam scaffold it contains is a "privileged structure" in medicinal chemistry, appearing in a wide range of bioactive compounds. cymitquimica.commdpi.com The azepane ring itself is a key component in the discovery of new drugs with various pharmacological properties. chemenu.com
Derivatives of functionalized lactams have shown potential as antiproliferative agents against cancer cell lines. mdpi.commdpi.com The rigid, yet versatile, structure of the lactam ring has also been exploited to create inhibitors for targets like β-lactamase enzymes and to develop novel therapeutics for central nervous system disorders. nih.govliverpool.ac.uk
Future research will likely focus on using this compound as a starting point to synthesize libraries of novel compounds. By modifying the lactam ring or deprotecting and functionalizing the amino group, medicinal chemists can explore new chemical space and identify molecules with high affinity for specific biological targets. This exploration could lead to the development of new drugs for a wide range of diseases, from infectious diseases to cancer. nih.govliverpool.ac.uk
Collaborative and Interdisciplinary Research Opportunities
The multifaceted nature of research on this compound creates numerous opportunities for interdisciplinary collaboration. Advancing this field requires a convergence of expertise from various scientific domains.
Synthetic Chemistry and Chemical Engineering: Organic chemists focused on developing novel, efficient, and stereoselective synthetic routes can collaborate with chemical engineers to translate these methods from lab-scale batches to scalable and automated continuous flow platforms. almacgroup.com This partnership is essential for making the synthesis more cost-effective, safer, and environmentally friendly.
Medicinal and Computational Chemistry: Medicinal chemists can design and synthesize libraries of new molecules based on the carbamate scaffold, while computational chemists can use molecular modeling to predict how these new derivatives will interact with biological targets, helping to prioritize synthetic efforts. rroij.com
Pharmacology and Molecular Biology: Once novel compounds are synthesized, pharmacologists and molecular biologists are needed to test their biological activity in cellular and animal models. This collaboration is crucial for identifying lead compounds, understanding their mechanism of action, and discovering new therapeutic targets. rroij.com
Analytical Chemistry and Process Development: Analytical chemists play a vital role in developing the sophisticated methods required to ensure the purity and quality of the final compounds. nih.gov This expertise is critical for supporting process development teams in optimizing reactions and meeting the stringent requirements of the pharmaceutical industry.
Academia-Industry Partnerships: Collaborations between academic researchers exploring fundamental reaction mechanisms and industrial partners focused on large-scale manufacturing can accelerate the translation of scientific discoveries into practical applications. asymchem.com Consortia focused on green chemistry can also drive the adoption of more sustainable practices in the production of key intermediates. asymchem.com
By fostering these collaborative efforts, the scientific community can unlock the full potential of this compound as a valuable tool in the ongoing quest for new and improved medicines.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Tert-butyl (2-oxoazepan-3-yl)carbamate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via carbamate-protected intermediates using asymmetric Mannich reactions or biocatalytic procedures. For example, Yang et al. (2009) demonstrated the use of tert-butyl carbamate in asymmetric Mannich reactions under anhydrous tetrahydrofuran (THF) with formic acid catalysis, achieving high stereoselectivity . Reaction conditions such as solvent choice (e.g., THF vs. dichloromethane), temperature (0–25°C), and catalyst loading (e.g., 5–10 mol%) critically impact yield and enantiomeric excess. Precise control of moisture and oxygen is essential to avoid side reactions .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Analytical techniques include:
- NMR Spectroscopy : H and C NMR to confirm regiochemistry and carbamate protection (e.g., tert-butyl group resonance at ~1.4 ppm in H NMR) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) using C18 columns and acetonitrile/water gradients to assess purity (>98%) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for CHNO: 229.1548) .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : The compound is stable at room temperature in inert atmospheres (argon/nitrogen) but degrades under prolonged exposure to moisture, light, or acidic/basic conditions. Storage recommendations:
- Temperature : –20°C in sealed, light-resistant vials .
- Solvent Compatibility : Store in anhydrous THF or dichloromethane to prevent hydrolysis .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and stereochemical outcomes in asymmetric syntheses. For example, simulations of Mannich reaction intermediates can guide catalyst selection (e.g., chiral Brønsted acids) to enhance diastereoselectivity . COMSOL Multiphysics integration enables reaction flow optimization in microreactors, reducing side products by 15–20% .
Q. What strategies resolve contradictions in reported stereochemical outcomes for Tert-butyl carbamate derivatives?
- Methodological Answer : Discrepancies in stereochemistry often arise from varying reaction conditions or purification methods. Mitigation strategies include:
- Crystallographic Analysis : Single-crystal X-ray diffraction (as in Das et al., 2016) to unambiguously assign configurations .
- Chiral Chromatography : Use of Chiralpak® columns with heptane/isopropanol eluents to separate enantiomers and quantify ee (enantiomeric excess) .
- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to identify competing pathways .
Q. How do hydrogen-bonding interactions influence the solid-state stability of this compound?
- Methodological Answer : Crystal packing analysis (e.g., Das et al., 2016) reveals intermolecular N–H···O hydrogen bonds between carbamate groups, stabilizing the lattice. Weak C–H···π interactions with aromatic substituents further enhance thermal stability (decomposition >150°C). Thermal gravimetric analysis (TGA) under nitrogen can quantify degradation thresholds .
Q. What experimental designs address low yields in large-scale syntheses of Tert-butyl carbamate intermediates?
- Methodological Answer : Factorial design (e.g., 2 factorial experiments) identifies critical parameters:
Data Contradiction Analysis
Q. Why do different studies report conflicting reactivity of Tert-butyl carbamates under basic conditions?
- Methodological Answer : Variations in base strength and solvent polarity account for discrepancies. For instance:
- Strong Bases (e.g., NaOH) : Promote carbamate deprotection via nucleophilic attack, leading to ring-opening in azepanone derivatives .
- Weak Bases (e.g., NaHCO) : Leave the carbamate intact but may induce racemization in chiral centers .
Controlled experiments with pH monitoring (e.g., using pH-stat titrators) clarify reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
